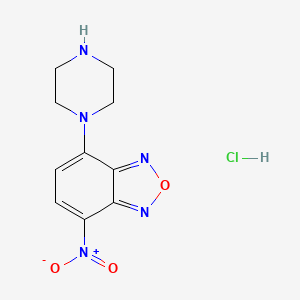
Carisoprodol-d7
Vue d'ensemble
Description
Carisoprodol-d7, also known as propyl-d7, is an analytical reference standard intended for use as an internal standard for the quantification of carisoprodol . Carisoprodol is categorized as a skeletal muscle relaxant and also has sedative properties . It is used in the treatment of muscle spasm and nocturnal leg cramps .
Synthesis Analysis
Carisoprodol is metabolized relatively rapidly in the liver to the barbiturate sedative, meprobamate . The relationship between carisoprodol concentration and its conversion to meprobamate has been studied . Liquid chromatography–tandem mass spectrometry was used to quantitate carisoprodol and meprobamate concentrations in urine specimens .Molecular Structure Analysis
The molecular formula of Carisoprodol-d7 is C12H17D7N2O4 . The InChI code is InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2 .Chemical Reactions Analysis
Carisoprodol-d7 is used as an internal standard for the quantification of carisoprodol by GC- or LC-MS . The drug is abused recreationally, often for its heavy sedating, relaxant, and anxiolytic effects .Physical And Chemical Properties Analysis
Carisoprodol-d7 has a molecular weight of 267.37 g/mol . The solubility of Carisoprodol-d7 is 20 mg/ml in DMF, 10 mg/ml in DMSO, 20 mg/ml in Ethanol, and 0.5 mg/ml in Ethanol:PBS (pH 7.2) (1:1) .Applications De Recherche Scientifique
Pharmacology
Carisoprodol-d7: is used in pharmacological studies to understand the drug’s metabolism and pharmacokinetics. It serves as an internal standard for quantifying carisoprodol in biological samples via techniques like GC-MS or LC-MS . This helps in determining the drug’s concentration in the body, its half-life, and how it is metabolized into its active metabolite, meprobamate.
Toxicology
In toxicology, Carisoprodol-d7 is crucial for studying the toxic effects of carisoprodol and its metabolites. It aids in the development of analytical methods to detect and quantify these substances in biological fluids, which is essential for understanding the drug’s toxicity profile and potential for abuse .
Clinical Trials
Carisoprodol-d7: plays a role in clinical trials by serving as a reference standard to ensure the accuracy and reliability of pharmacokinetic data. It is used to monitor the plasma or serum levels of carisoprodol and meprobamate during clinical trials, which is vital for assessing the safety and efficacy of the drug .
Drug Development
In drug development, Carisoprodol-d7 is used to validate analytical methods that support the development of new formulations of carisoprodol. It ensures that the methods used to measure the drug’s concentration in preclinical and clinical studies are accurate and reproducible .
Neuroscience
Carisoprodol-d7: is utilized in neuroscience research to explore the drug’s effects on the central nervous system. It helps in studying the sedative effects of carisoprodol and its impact on neurotransmission, which is important for understanding how the drug relieves muscle spasms and pain .
Forensic Science
Carisoprodol-d7: is applied in forensic science to detect the presence of carisoprodol in biological samples for legal and investigative purposes. It helps in cases of drug-facilitated crimes and driving under the influence, where accurate detection of the drug is necessary for legal proceedings .
Medicinal Chemistry
Lastly, in medicinal chemistry, Carisoprodol-d7 aids in the synthesis and design of new carisoprodol derivatives with potentially improved therapeutic profiles. It allows for the comparison of new compounds with the parent drug in terms of potency, efficacy, and safety .
Mécanisme D'action
Target of Action
Carisoprodol-d7, like its parent compound Carisoprodol, is a centrally acting muscle relaxant . It is believed to exert its effects on the central nervous system rather than directly on skeletal muscles .
Mode of Action
In animal studies, Carisoprodol appears to block interneuronal activity in the descending reticular formation and spinal cord, thereby altering pain perception . This suggests that Carisoprodol-d7 may work by altering neuronal communication within the central nervous system .
Biochemical Pathways
Carisoprodol is metabolized in the liver by the enzyme CYP2C19 into its active metabolite, meprobamate . Meprobamate is an anxiolytic drug, suggesting that the anxiolytic effects of Carisoprodol-d7 may be due to this metabolite . The major metabolic pathway of Carisoprodol involves its conversion to meprobamate .
Pharmacokinetics
The pharmacokinetics of Carisoprodol-d7 have been characterized in a clinical trial . After a single dose of 350 mg, the main Carisoprodol parameters were Cmax: 2580 ± 1214 ng/mL, AUC 0–∞: 8072 ± 6303 h·ng/mL, and half-life (T 1/2): 2 ± 0.8 h . For meprobamate, the parameters were Cmax: 2181 ± 605 ng/mL and 34,529 ± 7747 h·ng/mL y 9 ± 1.9 h . Different profiles were found for extensive and poor 2C19 metabolizers .
Result of Action
The molecular and cellular effects of Carisoprodol-d7 are likely similar to those of Carisoprodol. Carisoprodol is known for its heavy sedating, relaxant, and anxiolytic effects . These effects are believed to be largely due to its active metabolite, meprobamate .
Action Environment
Environmental factors such as age, sex, and co-medications may influence the action of Carisoprodol-d7 . For example, factors affecting urine pH could potentially affect drug and metabolite concentration in the blood and urine by affecting excretion . Additionally, variability in reabsorption and secretion abilities (such as defects or effects in transporters) may influence Carisoprodol concentrations .
Safety and Hazards
Propriétés
IUPAC Name |
[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCIYFFPZCNJE-FJNYTKNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(COC(=O)N)COC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016922 | |
| Record name | Carisoprodol-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carisoprodol-d7 | |
CAS RN |
1218911-70-6 | |
| Record name | Carisoprodol-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)
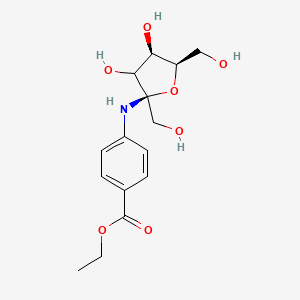

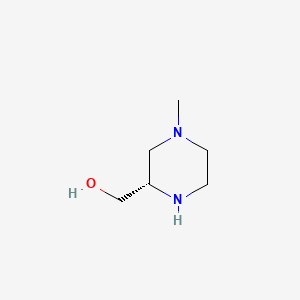
![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)
![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)
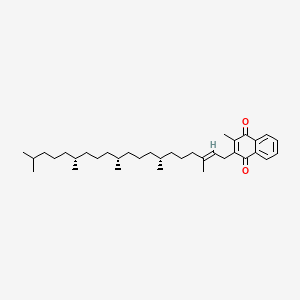
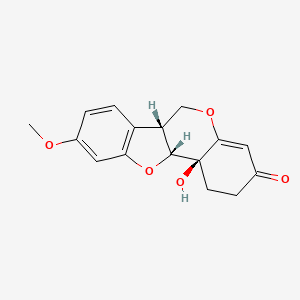
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/no-structure.png)
